tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate

Chiral resolution Stereochemistry Covalent inhibitor design

The (2R) absolute configuration of this morpholine scaffold precisely orients the fluorosulfonyl warhead, a feature critical for achieving the geometry-dependent target engagement demanded by covalent probe design. Using racemic or (2S) material introduces stochastic warhead trajectories that abolish binding reproducibility. Choose this enantiopure building block to ensure consistent SuFEx conjugation and unambiguous SAR in serine hydrolase, cysteine protease, or kinase inhibitor programs.

Molecular Formula C10H18FNO5S
Molecular Weight 283.32 g/mol
CAS No. 2703749-35-1
Cat. No. B6601143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate
CAS2703749-35-1
Molecular FormulaC10H18FNO5S
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)F
InChIInChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyBRMSILWBYYTXPF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate (CAS 2703749-35-1): Chiral Sulfonyl Fluoride Building Block for Covalent Inhibitor and SuFEx Click Chemistry Applications


tert-Butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is a synthetic organic compound belonging to the class of chiral morpholine derivatives that incorporate a fluorosulfonyl (–SO₂F) warhead. This compound is structurally defined by a morpholine ring bearing a tert-butyl carbamate protecting group at the 4-position and a fluorosulfonylmethyl substituent in the (2R) configuration [1]. The fluorosulfonyl moiety is recognized as a versatile reactive handle for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and for acting as an electrophilic warhead in covalent inhibitor design [2]. Its computed physicochemical profile includes a molecular weight of 283.32 g/mol, a calculated LogP of 0.7, and a topological polar surface area (TPSA) of 81.3 Ų, suggesting balanced lipophilicity and polarity compatible with drug-like space [1].

Why the (2R) Enantiomer of tert-Butyl Fluorosulfonylmethyl Morpholine-4-Carboxylate Cannot Be Freely Substituted by Racemic or (2S) Forms


The (2R) absolute configuration at the morpholine C-2 position dictates the three-dimensional orientation of the fluorosulfonylmethyl warhead. In covalent inhibitor and bioconjugation applications, the spatial presentation of the electrophilic –SO₂F group is critical for achieving selective, geometry-dependent engagement with nucleophilic residues (e.g., serine, cysteine, tyrosine) in a target protein binding pocket [1]. Substituting the (2R) enantiomer with the (2S) form or a racemic mixture introduces a different, or stochastic, warhead trajectory, which can abolish or significantly attenuate target binding affinity and selectivity. Because the stereochemical outcome of SuFEx-based conjugation and the biological activity of derived covalent probes are inherently stereospecific, procurement of the defined (2R) isomer is essential to ensure reproducible synthetic and biological results [2].

Quantitative Differentiation Evidence for tert-Butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate (CAS 2703749-35-1)


Absolute Configuration Defined by Isomeric SMILES Ensures Stereochemical Reproducibility

The (2R) absolute configuration is explicitly encoded in the isomeric SMILES notation 'CC(C)(C)OC(=O)N1CCO[C@H](C1)CS(=O)(=O)F', which distinguishes this enantiomer from the (2S) form and the racemic mixture [1]. In contrast, the racemic analog (CAS 1955532-06-5) is represented by the canonical (non-isomeric) SMILES 'CC(C)(C)OC(=O)N1CCOC(CS(=O)(=O)F)C1', lacking stereochemical information . Procurement of the (2R) compound thus guarantees a specific spatial presentation of the fluorosulfonyl warhead, which is critical for reproducible Structure–Activity Relationship (SAR) studies in medicinal chemistry.

Chiral resolution Stereochemistry Covalent inhibitor design

Computed Physicochemical Profile (LogP, TPSA) Consistent with Drug-Like Chemical Space

The computed octanol-water partition coefficient (XLogP3-AA) for tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is 0.7, and the Topological Polar Surface Area (TPSA) is 81.3 Ų [1]. These values place the compound within the traditionally accepted drug-like space (LogP ≤ 5, TPSA ≤ 140 Ų), comparable to many orally bioavailable clinical candidates. The racemic mixture (CAS 1955532-06-5) possesses identical computed LogP and TPSA values, but lacks stereochemical definition . The low LogP (0.7) indicates a balanced hydrophilic-lipophilic profile that favors aqueous solubility while retaining passive membrane permeability, an advantage over more lipophilic sulfonyl fluoride building blocks (e.g., oxetane-3-sulfonyl fluoride, predicted LogP ~0.2–1.2 depending on substitution).

Drug-likeness Lipophilicity Permeability

Sulfonyl Fluoride Group Exhibits Superior Hydrolytic Stability Over Sulfonyl Chloride Analogs

The –SO₂F group in tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate confers significantly greater resistance to hydrolysis compared to sulfonyl chloride (–SO₂Cl) analogs [1]. Sulfonyl fluorides are known to be stable in aqueous media for extended periods, whereas sulfonyl chlorides undergo rapid hydrolysis [2]. This enhanced stability is a prerequisite for biological applications where the warhead must survive physiological conditions before engaging its protein target [3]. When compared to analogous sulfonyl chloride building blocks, the fluorosulfonyl-containing compound offers practical advantages in storage, handling, and synthetic reliability.

SuFEx click chemistry Hydrolytic stability Electrophilic warhead

Racemic Form Availability with Defined Purity Informs Procurement Expectations

The racemic form of the compound (CAS 1955532-06-5) is commercially supplied with a defined purity of 95% and a full hazard classification (GHS07: Harmful/Irritant) including H302, H315, H319, and H335 hazard statements . While analogous purity data for the (2R) enantiomer are not publicly disclosed by major database aggregators, the well-characterized quality control metrics of the racemic analog establish a benchmark for procurement specifications. The single asymmetric carbon atom (noted in the Fluorochem entry as 'Asymmetric Atoms: 1') confirms that the compound exists as enantiomers, and procurement of the (2R) form from specialized chiral suppliers typically includes a Certificate of Analysis (CoA) with enantiomeric excess (ee) ≥ 98% .

Quality assurance Purity specification Supply chain

Optimal Research and Industrial Application Scenarios for tert-Butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate (CAS 2703749-35-1)


Chiral Covalent Probe and Inhibitor Synthesis

The defined (2R) stereochemistry and the sulfonyl fluoride warhead make this compound ideal for constructing stereochemically pure covalent probes targeting enzymes with nucleophilic active-site residues (e.g., serine hydrolases, cysteine proteases, kinases). The SuFEx reactivity of the –SO₂F group enables selective, bioorthogonal conjugation under physiological conditions [1], while the (2R) configuration ensures a consistent spatial presentation of the warhead, which is essential for reproducible target engagement and SAR interpretation [2].

Asymmetric SuFEx Click Chemistry for Bioconjugation

The aliphatic sulfonyl fluoride functionality participates efficiently in SuFEx reactions with aryl silyl ethers, amines, and carbon pronucleophiles to form stable sulfonate, sulfonamide, and sulfone linkages [1]. The chiral morpholine scaffold can be elaborated into more complex molecular architectures while retaining the defined (2R) configuration, enabling the synthesis of enantiomerically pure bioconjugates, chemical probes, and functional materials.

Intermediate for CNS-Targeted Drug Discovery Programs

With a computed LogP of 0.7 and TPSA of 81.3 Ų [3], the compound resides within the property space associated with orally bioavailable CNS drugs. The morpholine ring is a privileged scaffold in FDA-approved CNS therapeutics, and the (2R) enantiomer provides a chiral handle for generating stereochemically pure lead candidates. The Boc protecting group at the morpholine nitrogen allows selective deprotection and further functionalization in multi-step synthetic routes.

Chiral Building Block for Fragment-Based Drug Discovery (FBDD)

The combination of a low molecular weight (283.32 Da) [3], a reactive sulfonyl fluoride warhead, and a single defined enantiomeric form aligns with the requirements of fragment-based covalent drug discovery. The (2R) configuration ensures that any initial fragment hit is stereochemically unambiguous, simplifying hit-to-lead optimization and enabling efficient exploration of chiral chemical space.

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